3"-O-tert-Butyl-2'-deoxymugineic Acid tert-Butyl Diethyl Ester
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Overview
Description
“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester is a synthetic organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of tert-butyl groups, which are known for their steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester typically involves the esterification of the corresponding acid with tert-butyl alcohol in the presence of a catalyst. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous production of the ester, reducing the need for batch processing and improving overall yield and consistency.
Chemical Reactions Analysis
Types of Reactions
“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of the original ester, such as alcohols, acids, and substituted esters. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and transesterification reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of “3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The ester functional group can undergo hydrolysis in the presence of enzymes or acidic conditions, releasing the corresponding acid and alcohol. This hydrolysis reaction is a key step in the compound’s mechanism of action, particularly in biological systems.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Acetate: Another ester with similar steric properties but different reactivity due to the presence of an acetate group.
tert-Butyl Methacrylate: Used in polymer synthesis, it shares the tert-butyl group but has a different functional group.
tert-Butyl Benzoate: Similar in structure but with a benzene ring, leading to different chemical properties.
Uniqueness
“3”-O-tert-Butyl-2’-deoxymugineic Acid tert-Butyl Diethyl Ester is unique due to its specific combination of functional groups and steric properties. The presence of multiple tert-butyl groups provides significant steric hindrance, making it less reactive in certain conditions but highly stable. This stability is advantageous in various applications, particularly in industrial and pharmaceutical settings.
Properties
IUPAC Name |
ethyl (2S)-1-[(3S)-3-[[(3S)-3,4-bis[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]-4-ethoxy-4-oxobutyl]azetidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N2O7/c1-9-30-20(27)17(12-15-26-16-13-18(26)21(28)31-10-2)25-14-11-19(32-23(3,4)5)22(29)33-24(6,7)8/h17-19,25H,9-16H2,1-8H3/t17-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGJPNNKNAKHM-FHWLQOOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1CCC(C(=O)OCC)NCCC(C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OCC)NCC[C@@H](C(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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